molecular formula C12H10N2 B13132451 2-(2-Methylquinolin-6-yl)acetonitrile

2-(2-Methylquinolin-6-yl)acetonitrile

Cat. No.: B13132451
M. Wt: 182.22 g/mol
InChI Key: PISNEUXNZUZWSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile typically involves the reaction of 2-methylquinoline with acetonitrile in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylquinolin-6-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile.

    Quinoline-2-carboxylic acid: An oxidation product of this compound.

    2-(2-Methylquinolin-6-yl)ethylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in research and industrial applications .

Biological Activity

2-(2-Methylquinolin-6-yl)acetonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is notable for its structural features that may influence its interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N\text{C}_{12}\text{H}_{10}\text{N}

This compound features a quinoline ring system, which is known for its biological significance due to its ability to interact with various biomolecular targets.

Antimalarial Efficacy

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in combating malaria. A structure-activity relationship (SAR) study focused on related compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. The most promising compounds from this series exhibited low nanomolar effective concentration (EC50), indicating strong bioactivity.

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundEC50 (nM)Selectivity Index
This compoundTBDTBD
Compound A28.6>200
Compound B41.2>150

The selectivity index is crucial as it indicates the compound's ability to target malaria parasites without affecting human cells adversely .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest that while some analogues exhibit promising antimalarial activity, they also show varying degrees of cytotoxicity against human cell lines such as HepG2 and HEK293.

Table 2: Cytotoxicity Profiles of Quinoline Compounds

CompoundTC50 (µM)Cell Line
This compoundTBDHepG2
Compound C575HepG2
Compound D>25HEK293

These findings indicate a need for further optimization to enhance selectivity towards malaria parasites while minimizing toxicity to human cells .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the target organisms. For instance, compounds similar to this compound have been shown to inhibit critical pathways in Plasmodium falciparum, leading to parasite death during the asexual blood stage.

Case Studies

A notable case study involved the evaluation of a series of quinoline analogues, including those related to this compound, where researchers identified key modifications that significantly improved antimalarial potency. The introduction of halogen substituents at specific positions on the quinoline ring was found to enhance activity, suggesting potential pathways for further structural optimization .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methylquinolin-6-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6H2,1H3

InChI Key

PISNEUXNZUZWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CC#N

Origin of Product

United States

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